molecular formula C18H18N2O5S B11128415 Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B11128415
M. Wt: 374.4 g/mol
InChI Key: YLOHZZUVHVCHST-UHFFFAOYSA-N
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Description

Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development . This particular compound features a unique structure that combines a thiazole ring with a phenyl group and a tetrahydrofuran moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the thiazole ring. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Thiazole derivatives, including this compound, are explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate biological pathways, leading to various physiological effects. The compound’s structure allows it to fit into the active sites of enzymes, making it a potent inhibitor or activator .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H18N2O5S

Molecular Weight

374.4 g/mol

IUPAC Name

methyl 2-[(2,2-dimethyl-5-oxooxolane-3-carbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H18N2O5S/c1-18(2)11(9-12(21)25-18)15(22)20-17-19-13(16(23)24-3)14(26-17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,19,20,22)

InChI Key

YLOHZZUVHVCHST-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC(=O)O1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C(=O)OC)C

Origin of Product

United States

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